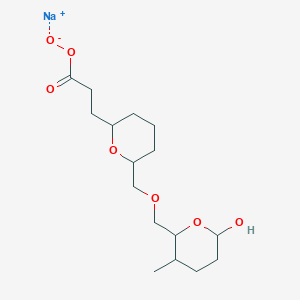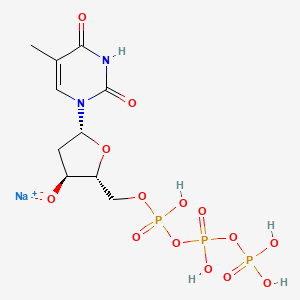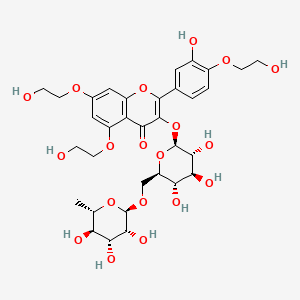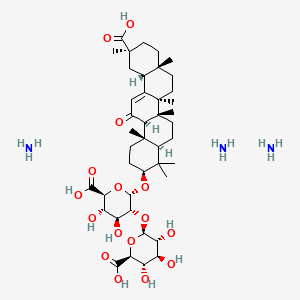
Cellulose, carboxymethyl ether, sodium salt
Overview
Description
Cellulose, carboxymethyl ether, sodium salt is a useful research compound. Its molecular formula is C16H27NaO7 and its molecular weight is 354.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cellulose, carboxymethyl ether, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cellulose, carboxymethyl ether, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rheology and Viscosity Control : CMC is valued for its ability to control rheology and viscosity in aqueous systems, making it useful in paper, textile processing, detergents, drilling fluids, and protective coatings (Feddersen & Thorp, 1993).
Dispersant for Carbon Nanotubes : CMC has been found effective for the stable dispersion of single-wall carbon nanotubes, offering higher concentration than traditional surfactants. This application is significant for optical, electrical, and optoelectronic applications of carbon nanotubes (Minami et al., 2006).
Synthesis Methods : Research has been conducted on the preparation of low viscosity CMC using simpler water media processes. This involves selecting fiber pulp and optimizing the etherifying agent preparation process (Zhang Yan, 2011).
Kinetics of Synthesis : Studies on the reactor kinetics for CMC synthesis focus on achieving specific degrees of polymerization and understanding the synthesis reaction rates (Konovalenko et al., 2021).
Drug Delivery Systems : Hydrogels prepared from CMC have shown potential as carriers in drug delivery systems for protein-based drugs due to their enzyme degradability and protein adsorption/release abilities (Kono, 2014).
Food Industry Applications : CMC is used as a thickener, stabilizer, and emulsifier in the food industry. Its synthesis and application in this field have been extensively researched (Li-feng Jia, 2014).
Enhanced Oil Recovery : CMC-based graft polymers have been explored as flooding materials in enhanced crude oil recovery due to their viscosity and fluid loss reduction properties (Idehen, 2002).
Soil Improvement : CMC has been used to improve saline–alkali soil's production capacity, enhancing soil water holding capacity and salt leaching efficiency, which is crucial for sustainable land use and agriculture (Zhang et al., 2022).
properties
IUPAC Name |
sodium;3-[6-[(6-hydroxy-3-methyloxan-2-yl)methoxymethyl]oxan-2-yl]propaneperoxoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7.Na/c1-11-5-7-15(17)22-14(11)10-20-9-13-4-2-3-12(21-13)6-8-16(18)23-19;/h11-15,17,19H,2-10H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIZAOMRPAMFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1COCC2CCCC(O2)CCC(=O)O[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B8071598.png)
![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)





![1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-](/img/structure/B8071665.png)



![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)